3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the dihydropyridine class, which is characterized by a six-membered ring containing nitrogen and exhibiting significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the adamantyloxyethyl and butoxyphenyl intermediates, which are then coupled with a dihydropyridine core through esterification and other organic transformations. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and substituted analogs with various functional groups.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit calcium channels, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.
Amlodipine: A widely used calcium channel blocker with similar structural features.
Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its adamantyloxyethyl and butoxyphenyl substituents, which confer distinct physicochemical properties and potential biological activities compared to other dihydropyridine derivatives.
This comprehensive overview highlights the significance of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE in various scientific and industrial contexts
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO6/c1-4-5-11-37-27-9-7-6-8-24(27)28-25(29(33)35-2)19-32(20-26(28)30(34)36-3)10-12-38-31-16-21-13-22(17-31)15-23(14-21)18-31/h6-9,19-23,28H,4-5,10-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQJWHYWMQZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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